1-Cyano-2-ethylpseudourea

Description

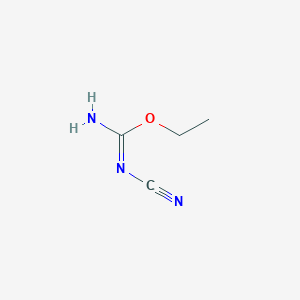

1-Cyano-2-ethylpseudourea is a pseudourea derivative characterized by a cyano (-CN) group at position 1 and an ethyl (-C₂H₅) group at position 2 of its pseudourea backbone. Its molecular formula is C₄H₇N₃O, with a molecular weight of 113.12 g/mol. Pseudoureas are structurally analogous to ureas but differ in the substitution pattern of nitrogen atoms, which influences their reactivity and applications. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and crosslinking agents due to its electrophilic cyano group, which enhances reactivity in nucleophilic substitution reactions. Its synthesis typically involves the condensation of cyanamide with ethyl isocyanate under controlled conditions .

Properties

CAS No. |

13947-84-7 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

ethyl N'-cyanocarbamimidate |

InChI |

InChI=1S/C4H7N3O/c1-2-8-4(6)7-3-5/h2H2,1H3,(H2,6,7) |

InChI Key |

GZDJNVITGJORKZ-UHFFFAOYSA-N |

SMILES |

CCOC(=NC#N)N |

Isomeric SMILES |

CCO/C(=N/C#N)/N |

Canonical SMILES |

CCOC(=NC#N)N |

Other CAS No. |

13947-84-7 |

Synonyms |

N'-Cyano-O-ethylisourea |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyano-2-ethylpseudourea with structurally or functionally related compounds, emphasizing key differences in properties, reactivity, and applications.

Structural and Functional Analogues

1-Ethylpseudourea (C₃H₈N₂O) Substituents: Lacks the cyano group, containing only an ethyl group. Molecular Weight: 88.11 g/mol. Reactivity: Lower electrophilicity due to the absence of the electron-withdrawing cyano group, making it less reactive in nucleophilic substitutions. Applications: Primarily used in agrochemical formulations as a stabilizer or mild crosslinker.

1-Cyanourea (C₂H₃N₃O) Substituents: Contains a cyano group but lacks the ethyl substituent. Molecular Weight: 85.06 g/mol. Solubility: Higher water solubility compared to this compound due to reduced hydrophobicity. Applications: Used in polymer chemistry as a monomer for polyurea synthesis.

1-Naphthylthiourea (ANTU, C₁₁H₁₀N₂S)

- Substituents : Features a naphthyl group and a thio (-S-) moiety instead of oxygen.

- Molecular Weight : 202.27 g/mol.

- Reactivity : The thio group reduces electrophilicity, making ANTU less reactive but highly toxic to rodents.

- Applications : Historically employed as a rodenticide, though its use has declined due to environmental concerns .

Comparative Data Table

Key Research Findings

- Reactivity: The cyano group in this compound significantly enhances electrophilicity compared to non-cyano analogues like 1-ethylpseudourea, enabling efficient coupling reactions in drug synthesis.

- Toxicity Profile: Unlike ANTU, which exhibits acute rodent toxicity via thiol-group interactions, this compound shows low mammalian toxicity, making it safer for industrial use.

- Solubility Trade-offs: The ethyl group in this compound reduces water solubility compared to 1-cyanourea but improves compatibility with organic solvents, broadening its utility in non-aqueous reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.